5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C8H6BrF2N3 and its molecular weight is 262.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the normal functioning of the TRKs, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by this compound disrupts these pathways, affecting cell proliferation and survival .
Result of Action
The inhibition of TRKs by this compound leads to a decrease in cell proliferation and differentiation . This can result in the prevention or slowing down of cancer growth .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7 . By targeting TRKs, this compound disrupts cell signaling pathways that are essential for cell survival, proliferation, and differentiation. Additionally, it influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs . This binding inhibits the phosphorylation of the kinase domain, preventing the activation of downstream signaling pathways. The compound’s difluoromethyl group enhances its binding affinity and specificity for TRKs, making it a potent inhibitor. Additionally, it exhibits low inhibitory activity against cytochrome P450 isoforms, except CYP2C9, indicating its selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good plasma stability, maintaining its inhibitory activity over extended periods In vitro studies have shown sustained inhibition of TRKs and reduced cell proliferation over time, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolism primarily through cytochrome P450 enzymes, with CYP2C9 playing a significant role . Its metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, enhancing its inhibitory effects on TRKs. The compound’s distribution is influenced by its lipophilicity and binding affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, optimizing its inhibitory effects .
Properties
IUPAC Name |
5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWJUJVTGZJSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.